molecular formula C46H42F12FeP2 B6289953 (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene CAS No. 565184-33-0

(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

Cat. No.: B6289953
CAS No.: 565184-33-0
M. Wt: 940.6 g/mol
InChI Key: UGNFNGUNDBJCHZ-UHFFFAOYSA-N
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Description

(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a useful research compound. Its molecular formula is C46H42F12FeP2 and its molecular weight is 940.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 940.191949 g/mol and the complexity rating of the compound is 1100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis

Chiral ferrocene derivatives, including the specified compound, are privileged ligand classes for asymmetric transition metal-catalyzed reactions. Hetero-bidentate phosphane ligands, which combine phosphorus with other donor atoms, create further asymmetry around the metal center, beneficial for increasing stereoinduction in catalysis. These ligands are alternatives to homo-bidentate ligands and have shown potential in asymmetric catalysis. The different coordination properties of donor atoms in such ligands offer interesting opportunities for catalytic applications, suggesting that compounds like the one are vital for developing new catalytic processes with high enantioselectivity (Š. Tomá et al., 2014).

Catalytic Non-Enzymatic Kinetic Resolution

In the context of catalytic non-enzymatic kinetic resolution (KR), the advancement of chiral catalysts for asymmetric reactions has seen significant progress, with transition metal-mediated and organocatalyzed KRs becoming popular. The development of chiral catalysts, potentially including ferrocene-based compounds, has been crucial for achieving high enantioselectivity and yields in the non-enzymatic KR of racemic compounds, marking an area of great importance in asymmetric organic synthesis (H. Pellissier, 2011).

Contributions to Synthesis of Ferrocene-containing Antibiotics

Ferrocene-containing antibiotics represent a novel class of compounds with potential for high biological activity. The synthesis and characterization of new antibiotics, including those with ferrocenyl residues, have shown good activity against Gram-positive bacteria, comparable to existing antibiotics such as amoxicillin and cephalothin. This underscores the potential of ferrocene derivatives in pharmaceutical applications and the development of new therapeutic agents (D. Scutaru et al., 1993).

Organic Light-Emitting Diodes (OLEDs)

BODIPY-based materials, including those potentially derivatized from ferrocene phosphine ligands, have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in OLEDs highlights the versatility of ferrocene derivatives in organic electronics, suggesting that modifications of ferrocene-based compounds could lead to novel materials for OLED applications (B. Squeo & M. Pasini, 2020).

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-9,11-15,18-25,34-35H,10,16-17H2,1H3;1-5H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNFNGUNDBJCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H42F12FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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